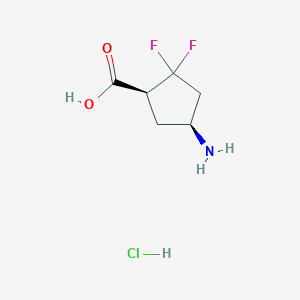
(1S,4S)-4-Amino-2,2-difluorocyclopentane-1-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,4S)-4-Amino-2,2-difluorocyclopentane-1-carboxylic acid hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentane ring substituted with amino and difluoromethyl groups, as well as a carboxylic acid moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-4-Amino-2,2-difluorocyclopentane-1-carboxylic acid hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopentane Ring: The initial step involves the construction of the cyclopentane ring through a cyclization reaction.
Introduction of Amino and Difluoromethyl Groups:
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide as the source of the carboxyl group.
Hydrochloride Salt Formation: The final step involves the conversion of the free acid to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,4S)-4-Amino-2,2-difluorocyclopentane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted cyclopentane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1S,4S)-4-Amino-2,2-difluorocyclopentane-1-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the mechanisms of enzyme catalysis and inhibition.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drug candidates targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
Wirkmechanismus
The mechanism of action of (1S,4S)-4-Amino-2,2-difluorocyclopentane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s binding affinity and stability, leading to more potent biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,4S)-4-Aminocyclohexylacetic Acid Hydrochloride: Similar in structure but with a cyclohexane ring instead of a cyclopentane ring.
Ambroxol Hydrochloride: Contains a similar amino group but differs in the overall structure and application.
Bromhexine Hydrochloride: Another compound with a similar amino group but different structural features and uses.
Uniqueness
(1S,4S)-4-Amino-2,2-difluorocyclopentane-1-carboxylic acid hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This feature sets it apart from other similar compounds and makes it a valuable tool in various research applications.
Eigenschaften
Molekularformel |
C6H10ClF2NO2 |
|---|---|
Molekulargewicht |
201.60 g/mol |
IUPAC-Name |
(1S,4S)-4-amino-2,2-difluorocyclopentane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H9F2NO2.ClH/c7-6(8)2-3(9)1-4(6)5(10)11;/h3-4H,1-2,9H2,(H,10,11);1H/t3-,4-;/m0./s1 |
InChI-Schlüssel |
UISKAKPCYBBZBR-MMALYQPHSA-N |
Isomerische SMILES |
C1[C@@H](CC([C@@H]1C(=O)O)(F)F)N.Cl |
Kanonische SMILES |
C1C(CC(C1C(=O)O)(F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















